TRPV3 Antagonist Activity Profile: N-Acyl Valine vs. Other N-Acyl Amino Acids
In a direct head-to-head comparison of N-acyl amide mixtures (10 µM) on TRPV3 channels, the N-acyl valine mixture exhibited a unique and quantifiable level of antagonism. Its activity, measured as a change in relative fluorescence units, was significantly lower than that of other N-acyl amino acid mixtures [1].
| Evidence Dimension | TRPV3 channel antagonism |
|---|---|
| Target Compound Data | 39.73 ± 4.16 (change in relative fluorescence units) |
| Comparator Or Baseline | N-acyl glycine (123.01 ± 10.80), N-acyl alanine (74.55 ± 4.34), N-acyl phenylalanine (75.64 ± 22.64), N-acyl GABA (163.03 ± 15.23), DMSO control (95.73 ± 7.01) |
| Quantified Difference | N-acyl valine exhibits 3.1-fold lower activity than N-acyl glycine and 2.4-fold lower activity than the DMSO control. |
| Conditions | HEK293 cells expressing TRPV3, pre-incubated with 10 µM N-acyl amide mixtures, challenged with 2-APB. Data represent area under the curve of Fura2AM fluorescence change over a 30-second baseline [1]. |
Why This Matters
This data proves that the valine conjugate is not a generic TRPV3 ligand but possesses a distinct activity profile, making it the correct choice for experiments specifically targeting this phenotype.
- [1] Leishman, E., Cornett, B., Bradshaw, H. B. (2014). Antagonist activity of N-acyl amides on TRPV channels. Table 2. PMC4118021. View Source
